molecular formula C4H7ClO B110788 4-Chloro-2-butanone CAS No. 6322-49-2

4-Chloro-2-butanone

Cat. No.: B110788
CAS No.: 6322-49-2
M. Wt: 106.55 g/mol
InChI Key: MAGOYBJJLVSJIC-UHFFFAOYSA-N
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Description

4-Chloro-2-butanone, also known as 4-Chloro-2-butyrolactone (4-CBL) is an organic compound that belongs to a family of cyclic esters called lactones. It is a colorless, water-soluble liquid with a sweet, fruity odor. 4-CBL is used as a solvent in organic synthesis, as a reagent for the synthesis of other organic compounds, and as a laboratory reagent for the preparation of various organic compounds. 4-CBL is also used in the manufacture of pharmaceuticals, flavorings, and fragrances.

Scientific Research Applications

  • Synthesis of Fine Chemicals : 4-Chloro-2-butanone serves as a precursor in the synthesis of various fine chemicals. It is used as a raw material, simplifying industrial processes and reducing production costs in the creation of chemicals like 2-chloro-3-amino-4-methylpyridine and 3-Hydroxy-3-methyl-1,1-dimethoxybutane (Cheng, 2005).

  • Chemical Reaction Studies : In studies of chemical reactions, this compound is used to understand reaction kinetics and mechanisms. For instance, its reaction with chlorine atoms has been studied to understand product yields and reaction rates (E. Kaiser et al., 2009).

  • Catalysis and Synthesis of Intermediates : It is used in the catalytic synthesis of other chemicals, like 4-hydroxy-2-butanone, an important intermediate in pharmaceutical and food industries. The selectivity of 4-hydroxy-2-butanone can be enhanced using specific catalysts, showcasing the versatility of this compound in chemical synthesis (Gang Wang & Guangming Cai, 2021).

  • Biological Production of Chemicals : In the field of biotechnology, this compound has been used in metabolic engineering studies. For example, Klebsiella pneumoniae was engineered to produce 2-butanone from glucose, demonstrating its role in developing biological processes for chemical production (Zhen Chen et al., 2015).

  • Investigation of Atmospheric Chemical Reactions : This compound is also important in atmospheric chemistry studies, such as investigating the degradation process of chlorinated hydrocarbons like 1-chlorobutane. These studies help in understanding atmospheric pollution and chemical transformations in the environment (Rafael A. Jara-Toro et al., 2019).

  • Synthesis of Biofuels : this compound is studied in the context of biofuels. It is considered a potential biofuel due to its properties and is evaluated in engines to understand its efficiency and emission characteristics (F. Hoppe et al., 2016).

  • Kinetic Modeling of Combustion : In combustion science, this compound is used to develop and validate chemical kinetic models. These models are crucial for predicting combustion behavior and emissions, which is essential for the development of efficient and clean combustion technologies (C. Hemken et al., 2017).

Safety and Hazards

4-Chloro-2-butanone is classified as a dangerous substance. It is highly flammable and may be fatal if swallowed and enters airways . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that ketones, such as 4-chloro-2-butanone, can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones .

Mode of Action

This compound, being a ketone, can react with nucleophiles. In the presence of hydroxylamine or hydrazine, it forms oximes or hydrazones . The oxygen in these compounds can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from ketones is a well-known biochemical reaction .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.51 .

Result of Action

The formation of oximes and hydrazones from ketones can have various effects depending on the specific biochemical context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-chlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOYBJJLVSJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212585
Record name 4-Chlorobutan-2-one
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Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-49-2
Record name 4-Chloro-2-butanone
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Record name 4-Chloro-2-butanone
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Record name 4-Chloro-2-butanone
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Record name 4-Chlorobutan-2-one
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Record name 4-CHLORO-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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